molecular formula C16H19FN4O B2417965 5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2201787-98-4

5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No. B2417965
CAS RN: 2201787-98-4
M. Wt: 302.353
InChI Key: ODVSBMXJCXURLI-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine” is a chemical compound. It’s a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, which is a potent inhibitor of the JAK2 kinase .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is complex and is based on structures generated from information available in databases . The exact structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would require more specific information or advanced analytical techniques to determine. The available resources do not provide detailed information on these properties .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine derivatives have been explored for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand their binding energies and reactivity parameters, providing insights into their potential applications in corrosion prevention (Kaya et al., 2016).

Synthesis of Key Intermediates in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, illustrating its significance in drug discovery and development (Zhang et al., 2009).

Antitumor Activity Research

It has been a part of the synthesis of acyclonucleoside derivatives of 5-fluorouracil, aimed at developing new derivatives with broader safety margins and fewer side effects, demonstrating its role in cancer research (Rosowsky et al., 1981).

Selective Serotonin Receptor Agonists

This compound class includes selective, potent, and orally active agonists at 5-HT1A receptors, contributing to research in neurochemistry and potential treatments for depression (Vacher et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for the use of this compound could involve further exploration of its role in the synthesis of inhibitors of the JAK2 kinase . Additionally, its use in the catalytic protodeboronation of pinacol boronic esters presents potential avenues for future research .

properties

IUPAC Name

5-fluoro-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-12-3-2-6-18-15(12)22-11-13-4-7-21(8-5-13)16-19-9-14(17)10-20-16/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVSBMXJCXURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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